Oxazinin 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazinin 3 is a natural product found in Mytilus galloprovincialis with data available.

科学研究应用

Synthesis of Oxazinin 3

The total synthesis of this compound has been achieved through innovative methodologies that leverage oxidative coupling reactions. One prominent method involves the coupling of indoles and pyrroles to carbonyl compounds, which has shown high levels of chemoselectivity and regioselectivity . This reaction is particularly useful for constructing complex molecular architectures and has been applied successfully in the synthesis of various natural products, including this compound.

Table 1: Key Features of the Synthesis Method

| Feature | Description |

|---|---|

| Chemoselectivity | High functional group tolerability |

| Regioselectivity | Exclusive coupling at specific positions (C-3 of indole) |

| Stereoselectivity | Control over stereochemistry via substrate choice |

| Scalability | Method is amenable to scale-up |

Biological Activities

This compound has demonstrated various biological activities, particularly in the realm of antimicrobial and anticancer research. Studies have indicated that derivatives of Oxazinin exhibit potent activity against certain cancer cell lines, showcasing its potential as a lead compound in drug discovery.

Antimicrobial Properties

Research has highlighted the antimycobacterial properties of related compounds like Oxazinin A, which can inform studies on this compound. The synthesis of these compounds often validates biosynthetic pathways that suggest their efficacy against pathogens . The ability to synthesize analogs around the oxazinin scaffold allows for structure-activity relationship studies that can enhance understanding and improve efficacy.

Anticancer Activity

The compound's derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain oxazinin analogs inhibit the growth of specific cell lines, indicating their potential as anticancer agents . The mechanism often involves oxidative stress induction or disruption of cellular processes critical for cancer cell survival.

Table 2: Biological Activities of Oxazinin Derivatives

| Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Cytotoxicity | WEHI 164 | X (to be determined) |

| Cytotoxicity | J774 | Y (to be determined) |

| Antimycobacterial | Mycobacterium species | Z (to be determined) |

Therapeutic Potential

The therapeutic applications of this compound are still under investigation, but its structural features suggest potential in several areas:

- Cancer Therapy: Given its cytotoxic properties, further development could lead to new anticancer therapies.

- Antimicrobial Agents: Its effectiveness against mycobacterial infections presents opportunities for developing new antibiotics.

- Drug Design: The ability to synthesize diverse analogs allows researchers to explore modifications that may enhance efficacy or reduce toxicity.

Case Studies

Several case studies illustrate the applications and effectiveness of Oxazinin compounds:

- A study demonstrated the total synthesis and biological evaluation of oxazinin A, revealing a promising profile against mycobacterial infections .

- Another investigation focused on the structure-activity relationship of oxazinin derivatives, identifying key modifications that enhance anticancer activity .

化学反应分析

Chemical Reactions and Transformations

While a specific, detailed list of chemical reactions of Oxazinin 3 is not provided in the search results, the following chemical transformations are discussed:

-

Formation of Morpholinone Ring : The key reaction in the synthesis of oxazinin-3 is the formation of the morpholinone ring via intramolecular addition. This involves creating a 3-methyleneindolenine intermediate, followed by a hydroxyl substituent adding across the C(2)–O(1) bond .

-

Coupling Reactions : Synthesis involves coupling 3-indoleglyoxylic acid with tyrosine derivatives. This coupling is followed by the formation of a diol, a precursor to the final oxazinin-3 structure .

-

Oxidative Coupling : this compound can be formed via oxidative coupling of indoles and carbonyl compounds, a reaction that demonstrates high chemoselectivity, regioselectivity, and stereoselectivity. Copper(II)2-ethylhexanoate is an effective oxidant for this reaction .

Stereochemistry and Structural Analysis

-

Absolute Stereochemistry : The absolute stereochemistry of oxazinin-3 was determined through synthesis and comparison of specific optical rotations with the natural product . The stereochemistry was established as 2S,5S .

-

Spectroscopic Analysis : NMR spectroscopy is crucial for structural elucidation. Comparison of NMR data between synthetic and natural oxazinin-3 helps confirm the structure and stereochemistry .

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing Oxazinin 3’s structural identity, and how should data validation be performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Validation requires cross-referencing spectral data with synthetic intermediates or known analogs . Purity must be confirmed via HPLC (>95%) with retention time comparisons to standards. For novel compounds, elemental analysis or X-ray crystallography is recommended .

Q. How can researchers ensure experimental reproducibility when synthesizing this compound?

- Methodological Answer : Detailed protocols for reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography gradients, recrystallization solvents), and characterization data must be included in the main text or supplementary materials. Use standardized equipment (e.g., Schlenk lines for air-sensitive steps) and report yields as averages from triplicate trials . Replicate procedures from prior studies (e.g., non-enzymatic dimerization steps in oxazinin analogs) while documenting deviations .

Q. What are the key considerations in designing in vitro bioactivity assays for this compound?

- Methodological Answer : Define clear positive/negative controls (e.g., doxorubicin for cytotoxicity) and use cell lines with documented sensitivity to related compounds (e.g., marine Streptomyces metabolites). Dose-response curves (IC₅₀ calculations) and time-course studies should adhere to OECD guidelines. Address solvent interference by testing vehicle-only controls .

Advanced Research Questions

Q. How do non-enzymatic chemical pathways influence this compound’s biosynthesis, and what experimental approaches elucidate these mechanisms?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose feeding in fermentation media) tracks precursor incorporation. Compare wild-type vs. enzyme-knockout strains of producing organisms (e.g., Streptomyces spp.) to identify non-enzymatic steps. In vitro reconstitution assays under varying pH/temperature conditions can isolate abiotic reactions, as demonstrated in oxazinin A studies .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay protocols, impurity profiles). Reproduce conflicting studies using identical materials (e.g., same supplier for cell culture media). Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell cytotoxicity) to validate target specificity. Transparently report batch-to-batch variability in compound purity .

Q. How can computational chemistry predict this compound’s reactivity, and what experimental validation is required?

- Methodological Answer : Density Functional Theory (DFT) models simulate electrophilic/nucleophilic sites for derivatization. Molecular docking (AutoDock Vina) predicts binding affinities to putative targets (e.g., kinase domains). Validate predictions with kinetic assays (e.g., surface plasmon resonance for binding constants) and synthetic modification (e.g., methyl-group scanning) .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Use non-linear regression (GraphPad Prism) for IC₅₀ calculations with outlier detection (Grubbs’ test). For heterogeneous responses, apply cluster analysis (k-means) or mixed-effects models (R/Bioconductor). Normalize data to internal standards (e.g., housekeeping genes in qPCR) to reduce batch effects .

Q. How should researchers address spectral overlap challenges in characterizing this compound’s degradation products?

- Methodological Answer : Employ LC-MS/MS with collision-induced dissociation (CID) to fragment ions and differentiate isomers. Use deuterated solvents in NMR to shift peaks, and compare degradation profiles under accelerated stability conditions (40°C/75% RH) .

Q. Ethical and Reporting Standards

Q. What criteria determine whether a synthetic route to this compound warrants publication versus deposition in supplementary materials?

- Methodological Answer : Publish routes with novel catalytic systems (>20% yield improvement) or unprecedented stereochemical control. Routine procedures (e.g., ester hydrolysis) belong in supplements. Follow journal guidelines (e.g., Beilstein Journal’s 5-compound limit for main text) .

Q. How can researchers balance open-access data sharing with intellectual property concerns in this compound studies?

- Methodological Answer : Deposit raw spectra/assay data in repositories (e.g., Zenodo) under embargo until patent filing. Use Material Transfer Agreements (MTAs) for strain sharing. Cite preprints (e.g., bioRxiv) for early transparency without compromising IP .

属性

分子式 |

C19H18N2O3 |

|---|---|

分子量 |

322.4 g/mol |

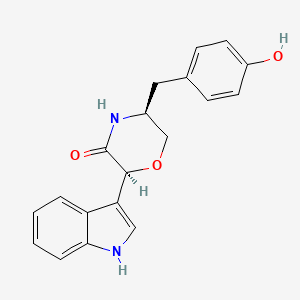

IUPAC 名称 |

(2S,5S)-5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one |

InChI |

InChI=1S/C19H18N2O3/c22-14-7-5-12(6-8-14)9-13-11-24-18(19(23)21-13)16-10-20-17-4-2-1-3-15(16)17/h1-8,10,13,18,20,22H,9,11H2,(H,21,23)/t13-,18-/m0/s1 |

InChI 键 |

WFTQEKLALHHTOX-UGSOOPFHSA-N |

手性 SMILES |

C1[C@@H](NC(=O)[C@@H](O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |

规范 SMILES |

C1C(NC(=O)C(O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |

同义词 |

oxazinin 3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。